

"Butyl 3-chloropropanoate" boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl 3-chloropropanoate*

Cat. No.: *B1266179*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Butyl 3-chloropropanoate**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents and intermediates is paramount. This guide provides a detailed overview of the boiling point and density of **Butyl 3-chloropropanoate**, complete with experimental protocols for their determination.

Physicochemical Data of **Butyl 3-chloropropanoate**

Butyl 3-chloropropanoate is a halogenated ester with applications in organic synthesis. Its key physical properties are summarized below.

Data Presentation

Property	Value	Units	Conditions
Boiling Point	196.3	°C	at 760 mmHg[1][2]
196.274	°C	at 760 mmHg[3]	
Density	1.035	g/cm ³	Standard Temperature
1.036	g/cm ³	Standard Temperature[3]	
Molecular Formula	C ₇ H ₁₃ ClO ₂	-	-
Molecular Weight	164.63	g/mol [1][2]	-

Experimental Protocols

Accurate determination of physical constants such as boiling point and density is crucial for compound identification and purity assessment.[4] The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For reasonably large sample volumes, distillation is a common method.[4][6] For smaller quantities, a micro-boiling point determination is suitable.[4][6]

Method 1: Simple Distillation

This method is appropriate for determining the boiling point of a pure liquid or for separating a volatile liquid from non-volatile solutes.[7]

- Apparatus:
 - Distillation flask
 - Condenser
 - Receiving flask

- Thermometer
- Heating mantle or oil bath
- Boiling chips
- Procedure:
 - Place a volume of **Butyl 3-chloropropanoate** into the distillation flask, adding a few boiling chips to ensure smooth boiling.
 - Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[4]
 - Begin heating the flask gently.
 - As the liquid boils, the vapor will rise, and when it reaches the condenser, it will cool and liquefy, dripping into the receiving flask.
 - Record the temperature when the liquid is condensing and dripping into the receiver at a steady rate. This stable temperature is the boiling point.[7] The temperature should remain constant throughout the distillation of a pure substance.[7]

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This technique is useful when only a small amount of the substance is available.[4][6]

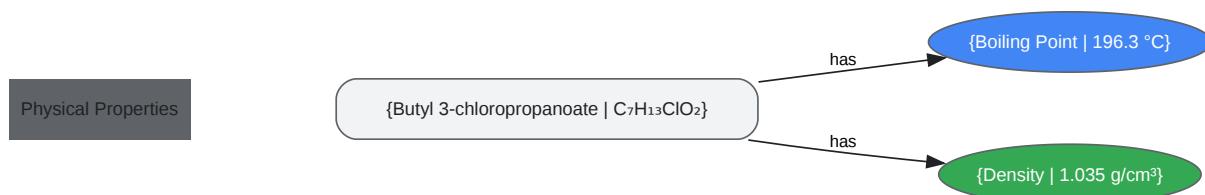
- Apparatus:
 - Thiele tube
 - Small test tube or fusion tube
 - Capillary tube (sealed at one end)
 - Thermometer
 - Heat source (Bunsen burner or oil bath)

- Procedure:
 - Add a small amount (a few milliliters) of **Butyl 3-chloropropanoate** to the small test tube. [4][8]
 - Place the capillary tube, with its open end down, into the test tube containing the liquid.
 - Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.
 - Heat the arm of the Thiele tube gently.[6] Initially, air trapped in the capillary tube will escape.
 - Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[6]
 - Remove the heat and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6]

Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit volume.[9][10]

Method: Mass and Volume Measurement


This is a straightforward method for determining the density of a liquid.[10][11]

- Apparatus:
 - Graduated cylinder or pycnometer (volumetric flask) for accurate volume measurement
 - Electronic balance for accurate mass measurement
- Procedure:
 - Measure the mass of a clean, dry graduated cylinder or pycnometer using an electronic balance.[11]

- Carefully add a known volume of **Butyl 3-chloropropanoate** to the graduated cylinder. When reading the volume, ensure your eye is level with the liquid's surface and read the bottom of the meniscus.[9]
- Measure the combined mass of the graduated cylinder and the liquid.[11]
- Subtract the mass of the empty container from the combined mass to find the mass of the liquid.[11]
- Calculate the density using the formula: Density = Mass / Volume.[9][10] The units will typically be in g/mL or g/cm³.[10]
- For higher precision, repeat the measurement several times and average the results.[11]

Visualization of Physicochemical Properties

The following diagram illustrates the relationship between **Butyl 3-chloropropanoate** and its core physical properties discussed in this guide.

[Click to download full resolution via product page](#)

Caption: Relationship between **Butyl 3-chloropropanoate** and its physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl 3-chloropropionate (27387-79-7) for sale [vulcanchem.com]
- 2. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CAS # 27387-79-7, 3-Chloro-Propanoic Acid Butyl Ester: more information. [www.chemblink.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. vernier.com [vernier.com]
- 8. byjus.com [byjus.com]
- 9. embibe.com [embibe.com]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. ["Butyl 3-chloropropionate" boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266179#butyl-3-chloropropionate-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com